5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC20352612
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO |
|---|---|
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 5-chloro-1-methyl-3-phenylpyridin-2-one |
| Standard InChI | InChI=1S/C12H10ClNO/c1-14-8-10(13)7-11(12(14)15)9-5-3-2-4-6-9/h2-8H,1H3 |
| Standard InChI Key | MGUJZAQJHWAXTB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=C(C1=O)C2=CC=CC=C2)Cl |
Introduction
Chemical and Physical Properties
The compound’s structure is defined by its pyridinone ring, which features a ketone group at the 2-position and substituents that influence its electronic and steric profiles. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 219.66 g/mol | |
| Exact Mass | 219.0450916 Da | |
| XLogP3-AA | 2.4 | |
| Topological Polar Surface Area | 20.3 Ų | |
| Hydrogen Bond Acceptor Count | 1 |
The chlorine atom enhances lipophilicity (), while the phenyl group contributes to π-π stacking interactions, making the compound suitable for binding hydrophobic pockets in biological targets . The pyridinone ring’s hydrogen-bonding capacity (PSA = 20.3 Ų) further supports its role in molecular recognition .
Biological Activities
Pyridinones are renowned for their diverse bioactivities, and 5-chloro-1-methyl-3-phenylpyridin-2(1H)-one is no exception:
Antimicrobial Properties
Chlorinated pyridinones, such as 6-chloro-1-methyl-3-phenylpyridin-2(1H)-one, show broad-spectrum antimicrobial activity. The chlorine atom’s electronegativity likely enhances membrane permeability, enabling disruption of bacterial cell walls.
Anticancer Applications
Pyridinones inhibit kinases (e.g., MPS1, Aurora) and epigenetic regulators (e.g., WDR5-MLL1) . For instance, compound 60a (a pyridinone derivative) exhibited against WDR5-MLL1 and suppressed acute myeloid leukemia cell survival (IC) .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block in fragment-based drug design. Its pyridinone core mimics natural heterocycles, enabling the development of kinase inhibitors and epigenetic modulators .
Materials Science
Pyridinones are explored as ligands in coordination polymers. The chlorine and phenyl groups enhance stability in metal-organic frameworks (MOFs), with potential applications in catalysis and gas storage.
Comparison with Related Pyridinones
| Compound | Substituents | Key Activity |
|---|---|---|
| 5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one | 5-Cl, 1-CH, 3-Ph | Kinase inhibition, Antimicrobial |
| Pirfenidone (5-methyl-3-phenylpyridin-2(1H)-one) | 5-CH, 3-Ph | Antifibrotic (IPF treatment) |
| 6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one | 6-Cl, 1-CH, 3-Ph | Antimicrobial |
Pirfenidone lacks the 5-chloro substituent but shares the 3-phenyl group, underscoring the importance of halogenation in modulating bioactivity.
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